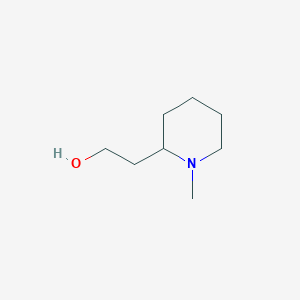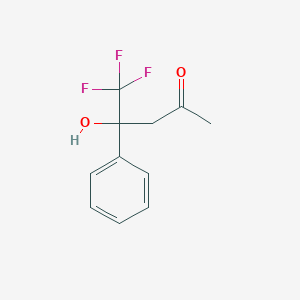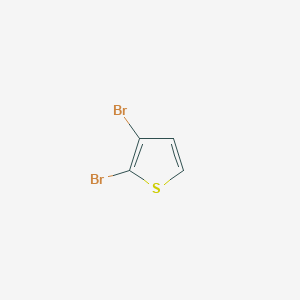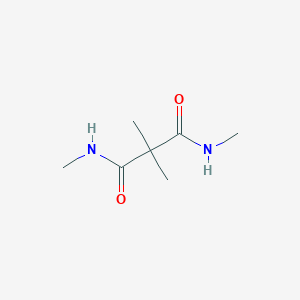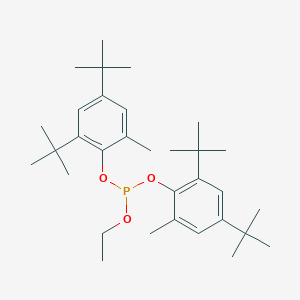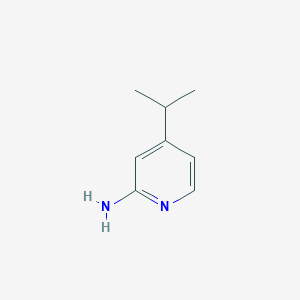
4-イソプロピルピリジン-2-アミン
概要
説明
4-Isopropylpyridin-2-amine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an isopropyl group attached to the fourth position and an amine group attached to the second position of the pyridine ring. Pyridine derivatives are widely studied due to their significant biological and chemical properties.
科学的研究の応用
4-Isopropylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
Target of Action
4-Isopropylpyridin-2-amine is a type of aromatic amine . Aromatic amines are known to have a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of aromatic amines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
They work by inhibiting the expression and activities of certain vital inflammatory mediators . This inhibition results in the reduction of inflammation, thereby exhibiting anti-inflammatory effects.
Biochemical Pathways
Given its anti-inflammatory effects, it can be inferred that it likely affects the pathways involving the inflammatory mediators mentioned above .
Pharmacokinetics
The pharmacokinetics of a compound generally involves studying its absorption into the body, its distribution within the body, its metabolism into different forms, and its excretion from the body .
Result of Action
The result of the action of 4-Isopropylpyridin-2-amine is likely to be a reduction in inflammation, given its anti-inflammatory effects . By inhibiting the expression and activities of certain vital inflammatory mediators, it can reduce inflammation and thereby alleviate symptoms associated with inflammatory conditions.
Action Environment
The action environment of 4-Isopropylpyridin-2-amine is likely to be within the body, where it interacts with its targets to exert its effects. Environmental factors such as temperature, pH, and the presence of other substances could potentially influence its action, efficacy, and stability . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the alkylation of 2-aminopyridine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-aminopyridine.
Reagent: Isopropyl bromide or isopropyl chloride.
Base: Sodium hydroxide or potassium carbonate.
Solvent: Anhydrous ethanol or acetonitrile.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete alkylation.
Industrial Production Methods: In an industrial setting, the production of 4-Isopropylpyridin-2-amine may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions: 4-Isopropylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-isopropyl-2-nitropyridine.
Reduction: Formation of 4-isopropylpiperidine.
Substitution: Formation of 4-isopropyl-2-chloropyridine or 4-isopropyl-2-bromopyridine.
類似化合物との比較
2-Aminopyridine: Lacks the isopropyl group, making it less hydrophobic.
4-Methylpyridin-2-amine: Contains a methyl group instead of an isopropyl group, resulting in different steric and electronic properties.
4-Ethylpyridin-2-amine: Contains an ethyl group, which is larger than a methyl group but smaller than an isopropyl group.
Uniqueness: 4-Isopropylpyridin-2-amine is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and may influence its biological activity and chemical reactivity compared to other pyridine derivatives.
特性
IUPAC Name |
4-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZXIZXIMJXQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


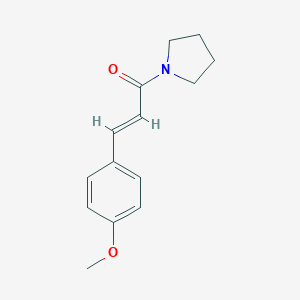
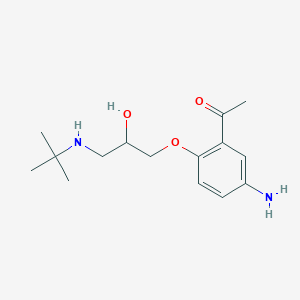

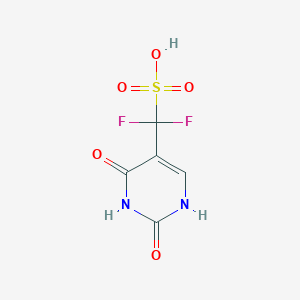
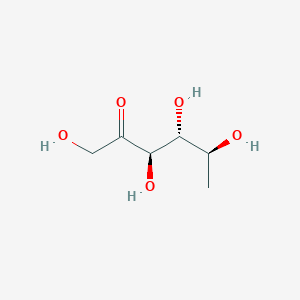

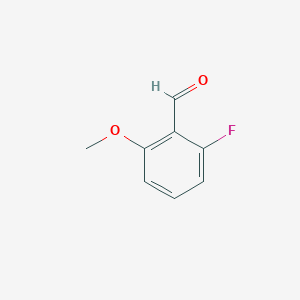
![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)
